molecular formula C5H8N2O4S B8198185 6-Aminopyridin-3-ol;sulfurous acid

6-Aminopyridin-3-ol;sulfurous acid

Cat. No.: B8198185
M. Wt: 192.20 g/mol
InChI Key: POOLULGSAMPXLR-UHFFFAOYSA-N
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Description

6-Aminopyridin-3-ol; sulfurous acid is a compound that combines the properties of 6-aminopyridin-3-ol and sulfurous acid 6-Aminopyridin-3-ol is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyridin-3-ol typically involves the hydroxylation of pyridine derivatives. One common method is the oxyfunctionalization of pyridine derivatives using whole cells of specific microorganisms . This method is attractive due to its efficiency and selectivity.

Industrial Production Methods

Industrial production of 6-aminopyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of biocatalysts or chemical catalysts can enhance the yield and purity of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridone derivatives, while reduction can produce aminopyridine derivatives.

Scientific Research Applications

6-Aminopyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-aminopyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serotonin-induced angiogenesis through the PI3K/NOX pathway . This inhibition is crucial for its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyridin-3-ol is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-aminopyridin-3-ol;sulfurous acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.H2O3S/c6-5-2-1-4(8)3-7-5;1-4(2)3/h1-3,8H,(H2,6,7);(H2,1,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOLULGSAMPXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N.OS(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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